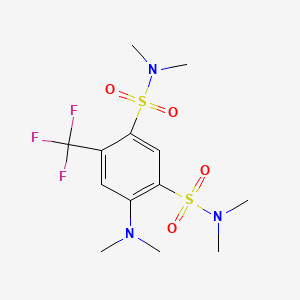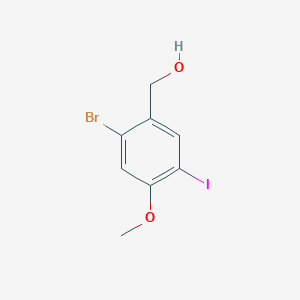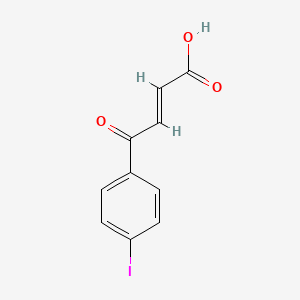
2-Iodo-4-(trifluoromethyl)benzylami
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Iodo-4-(trifluoromethyl)phenyl)methanamine is an organic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzene ring, along with a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-iodo-4-(trifluoromethyl)benzaldehyde with ammonia or an amine under reducing conditions to form the desired methanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-Iodo-4-(trifluoromethyl)phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce primary amines.
科学的研究の応用
(2-Iodo-4-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
作用機序
The mechanism of action of (2-iodo-4-(trifluoromethyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved.
類似化合物との比較
Similar Compounds
- (2-Iodo-4-(trifluoromethyl)phenyl)methanol
- (2-Iodo-4-(trifluoromethyl)phenyl)acetic acid
- (2-Iodo-4-(trifluoromethyl)phenyl)ethanamine
Uniqueness
(2-Iodo-4-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both an iodine atom and a trifluoromethyl group, which confer distinct chemical properties and reactivity. The methanamine group also provides additional functionality, making it a versatile compound for various applications.
特性
分子式 |
C8H7F3IN |
|---|---|
分子量 |
301.05 g/mol |
IUPAC名 |
[2-iodo-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3H,4,13H2 |
InChIキー |
MKPBENGEXUKOMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
![(1H-Indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B12835430.png)

![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)


![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12835455.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)

![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)



